

Health and safety data for 1,2,3-Propanetriol, diacetate in research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Propanetriol, diacetate**

Cat. No.: **B055344**

[Get Quote](#)

An In-depth Technical Guide on the Health and Safety of **1,2,3-Propanetriol, diacetate** for Research Professionals

This guide provides a comprehensive overview of the health and safety data for **1,2,3-Propanetriol, diacetate** (commonly known as diacetin or glyceryl diacetate). It is intended for researchers, scientists, and drug development professionals who may handle this chemical. The information is compiled from safety data sheets and toxicological databases to ensure a thorough understanding of its potential hazards and safe handling procedures.

Chemical Identification and Properties

1,2,3-Propanetriol, diacetate is the diester of glycerol and acetic acid. It is a clear, colorless, and somewhat oily liquid with a mild odor.^[1] It finds extensive use across various industries, including pharmaceuticals, cosmetics, and food production, primarily as a solvent, plasticizer, and humectant.^{[1][2]} In a research context, it is utilized as a substrate for enzyme studies, a model compound in drug discovery, and a building block for chemical synthesis.^[2]

Toxicological Data Summary

The toxicological profile of **1,2,3-Propanetriol, diacetate** indicates low acute toxicity. The majority of available data pertains to acute lethal doses (LD50) across different routes of administration. Data for other endpoints such as skin/eye irritation, mutagenicity, and carcinogenicity are limited, with most sources indicating a lack of classification for these hazards.

Table 1: Acute Toxicity Data

This table summarizes the median lethal dose (LD50) values for **1,2,3-Propanetriol, diacetate** from various animal studies.

Route of Administration	Species	LD50 Value	Reference(s)
Oral	Mouse	8500 mg/kg	[3] [4]
Intravenous	Dog	3000 mg/kg	[3]
Intraperitoneal	Mouse	2300 mg/kg	[3]
Subcutaneous	Mouse	2500 mg/kg	[3]
Subcutaneous	Rat	4000 mg/kg	[3]

Table 2: Other Toxicological Endpoints

This table outlines the available data and classifications for other key health and safety endpoints.

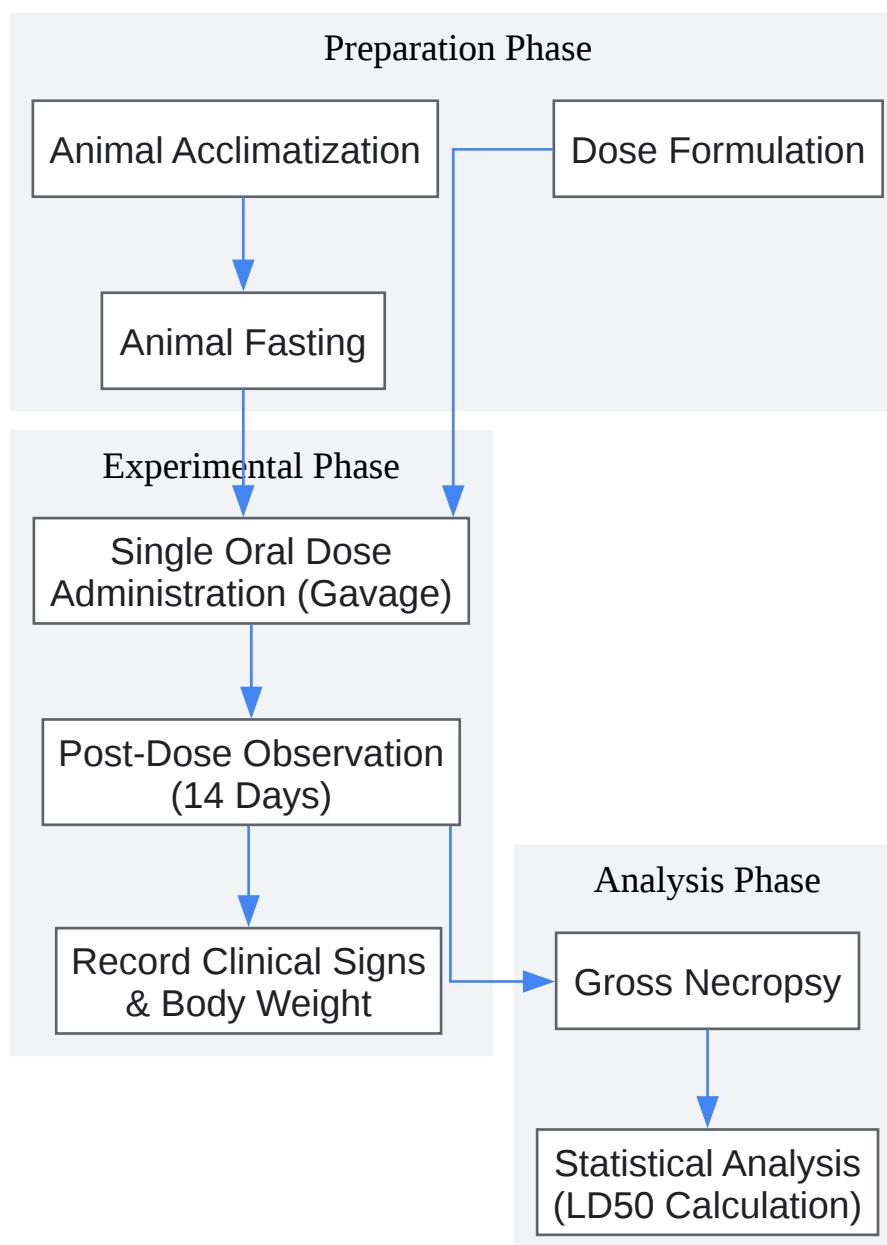
Toxicological Endpoint	Finding/Classification	Reference(s)
Skin Corrosion/Irritation	Not classified; No data available. Prolonged contact may cause temporary irritation.	[4][5][6][7]
Serious Eye Damage/Irritation	Not classified; No data available. Direct contact may cause temporary irritation.	[4][5][6][7]
Respiratory or Skin Sensitization	Not classified; No data available. Not expected to cause skin sensitization.	[6][7]
Germ Cell Mutagenicity	Not classified; No data available.	[4][5][6][7]
Carcinogenicity	Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.	[6][7]
Reproductive Toxicity	Not classified; No data available.	[4][5]
STOT-Single Exposure	Not classified; No data available.	[4][5]
STOT-Repeated Exposure	Not classified; No data available.	[4][5]

Hazard Identification and GHS Classification

According to multiple safety data sheets, **1,2,3-Propanetriol, diacetate** is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5][6][7][8][9] Consequently, it typically does not require hazard pictograms or signal words on its labeling.[5]

Experimental Protocols

Detailed historical protocols for the cited toxicity studies are not readily available. However, a generalized workflow for an acute oral toxicity study, based on modern standardized guidelines (e.g., OECD Guideline 420), is presented below. This serves as a representative methodology for how such data is typically generated.


Generalized Protocol: Acute Oral Toxicity (LD50) Study

An acute oral toxicity study is designed to determine the short-term adverse effects of a substance following a single oral dose.

Objective: To determine the median lethal dose (LD50) of a substance in a rodent model.

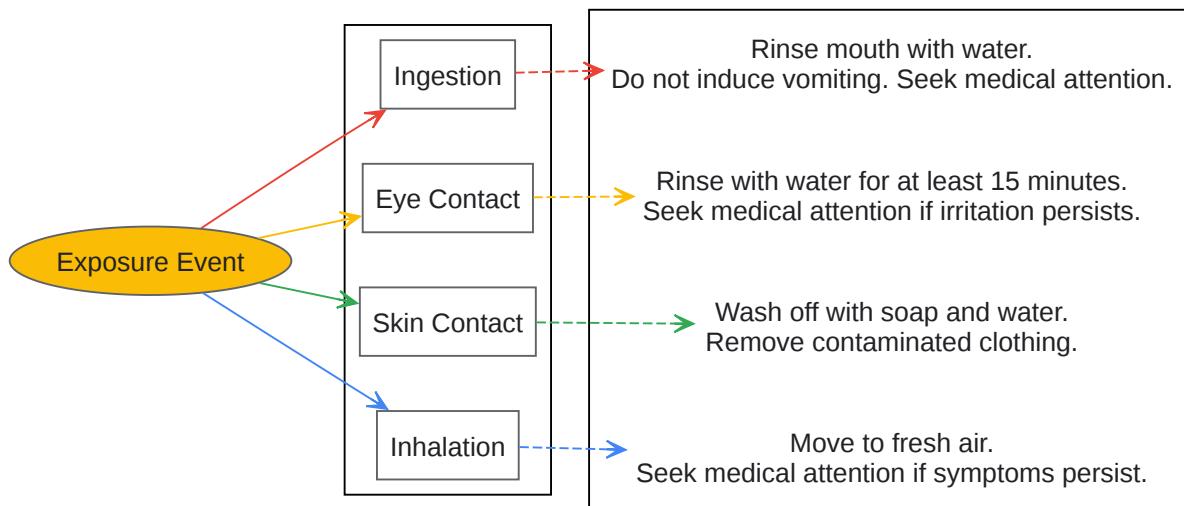
Methodology:

- Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single strain are selected and acclimatized to laboratory conditions.
- Dose Preparation: The test substance (**1,2,3-Propanetriol, diacetate**) is prepared at various concentrations, typically in a suitable vehicle if necessary.
- Administration: A single dose is administered to fasted animals via oral gavage. A control group receives only the vehicle.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and appearance), and body weight changes.^[3] Observations are frequent on the day of dosing and at least daily thereafter for a period of 14 days.
- Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.
- Data Analysis: Mortality data is analyzed using appropriate statistical methods to calculate the LD50 value.

[Click to download full resolution via product page](#)

Generalized Workflow for an Acute Oral Toxicity Study.

Safe Handling and First Aid Procedures


While **1,2,3-Propanetriol, diacetate** has a low hazard profile, adherence to good laboratory practice is essential. This includes using appropriate personal protective equipment (PPE) and working in a well-ventilated area.[\[1\]](#)

Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors.[\[1\]](#) Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses or goggles.[\[5\]](#)
- Skin Protection: Wear appropriate protective gloves and a lab coat.[\[10\]](#)
- Respiratory Protection: Generally not required under normal use with adequate ventilation. If vapors or mists are generated, a respirator may be necessary.[\[5\]](#)

First Aid Measures

The following diagram outlines the recommended first aid response in case of exposure.

[Click to download full resolution via product page](#)

First Aid Procedures for Diacetin Exposure.

Conclusion

1,2,3-Propanetriol, diacetate is a compound with low acute toxicity and is not classified as hazardous under GHS. The primary health concerns are mild, temporary irritation upon direct

and prolonged contact with skin or eyes. For researchers, scientists, and drug development professionals, handling this substance according to standard laboratory safety protocols, including the use of appropriate PPE, is sufficient to mitigate risks. The lack of data in areas such as chronic toxicity, carcinogenicity, and reproductive toxicity should be noted, and exposure should always be minimized as a matter of good practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]
- 3. diacetin [thegoodscentscompany.com]
- 4. fishersci.nl [fishersci.nl]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 1,2,3-Propanetriol diacetate(25395-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [Health and safety data for 1,2,3-Propanetriol, diacetate in research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055344#health-and-safety-data-for-1-2-3-propanetriol-diacetate-in-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com